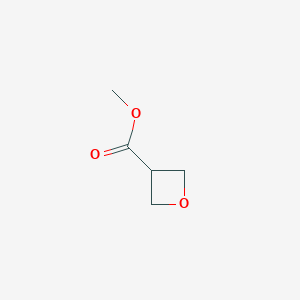

Methyl oxetane-3-carboxylate

Übersicht

Beschreibung

Methyl oxetane-3-carboxylate is an organic compound with the molecular formula C5H8O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a carboxylate ester group at the third position of the oxetane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl oxetane-3-carboxylate can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the homologation of oxetane-3-one. The key steps in this synthesis include Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage . These reactions are carried out under mild conditions to prevent the degradation of the sensitive oxetane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is marketed by specialty chemical companies. The production likely involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl oxetane-3-carboxylate undergoes various chemical reactions, including:

Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Substitution reactions: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

Acidic or basic catalysts: Used for ring-opening reactions.

Nucleophiles: Employed in substitution reactions to replace the ester group.

Major Products

Linear or branched alcohols: Formed from ring-opening reactions.

Substituted esters: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl oxetane-3-carboxylate serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex molecules.

Key Reactions:

- Formation of Carboxylic Acids: this compound can be converted into carboxylic acids through hydrolysis, which are essential building blocks in organic chemistry .

- Synthesis of Polyaddition Products: It can be used to synthesize polyaddition products, which are important in the development of polymers and resins .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a precursor for bioactive molecules. Its derivatives are being explored for their potential therapeutic effects.

Case Studies:

- Fungicidal and Herbicidal Activity: Research indicates that derivatives of this compound can exhibit fungicidal and herbicidal properties, making them candidates for agricultural applications .

- Anticancer Agents: Some studies have investigated the use of oxetane derivatives in developing new anticancer agents due to their unique structural features that may enhance biological activity .

Material Science

In material science, this compound is being evaluated for its potential use in the formulation of advanced materials.

Applications:

- Polymer Chemistry: The compound's reactivity allows it to be incorporated into polymer matrices, potentially improving mechanical properties and thermal stability .

- Coatings and Adhesives: Its derivatives are being researched for use in coatings and adhesives due to their favorable adhesion properties and resistance to environmental factors .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for carboxylic acids | Essential building block |

| Medicinal Chemistry | Antifungal agents | Potential therapeutic applications |

| Material Science | Polymer formulations | Enhances material properties |

Wirkmechanismus

The mechanism of action of methyl oxetane-3-carboxylate in various applications involves its ability to undergo ring-opening and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical entities with specific biological or material properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxetane-3-one: A precursor in the synthesis of methyl oxetane-3-carboxylate.

Oxetan-3-ylidene acetate: Another oxetane derivative with similar reactivity.

Biologische Aktivität

Methyl oxetane-3-carboxylate (MOC) is an organic compound recognized for its unique four-membered ring structure and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of MOC, exploring its interactions with biological targets, pharmacokinetics, and implications in drug development.

This compound has the molecular formula and a molecular weight of 116.12 g/mol. The compound is characterized by its oxetane ring, which contributes to its stability and reactivity under physiological conditions. The presence of an ester group also suggests potential for bioactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.12 g/mol |

| Structure Type | Oxetane |

| Stability | Stable under physiological conditions |

| Bioisosteric Potential | Yes |

Although specific mechanisms of action for MOC remain largely unexplored, its structural characteristics suggest that it may function as a bioisostere . This means it can replace other functional groups in drug candidates without significantly altering their biological activity, thereby enhancing metabolic stability and bioavailability.

Pharmacokinetics

Research indicates that MOC can improve brain penetration when incorporated into drug formulations. Studies have shown that compounds containing MOC exhibit favorable pharmacokinetic properties, making them promising candidates for drug development aimed at central nervous system targets.

Synthesis and Stability

MOC is typically synthesized through a four-pot telescoped procedure, which allows for efficient production while maintaining the integrity of the oxetane ring under various chemical conditions. However, studies have indicated that oxetane-carboxylic acids, including MOC, may undergo isomerization over time, leading to potential stability issues .

Case Studies

- Drug Development : In a recent study, MOC was incorporated into kinase inhibitors to assess its impact on pharmacodynamics. The results indicated enhanced brain penetration and improved physicochemical properties in the resulting drug candidates.

- Polymer Chemistry : MOC has been utilized in cationic polymerization processes where it contributes to the formation of long-lived active centers. This application has shown significant property development over time, beneficial for various industrial applications.

Eigenschaften

IUPAC Name |

methyl oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBCVAAHVENQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Methyl oxetane-3-carboxylate and Oxetane-3-carboxaldehyde?

A1: Both this compound and Oxetane-3-carboxaldehyde are valuable building blocks in organic synthesis. Their unique structures, featuring the oxetane ring, make them useful intermediates for developing new pharmaceuticals, agrochemicals, and materials. [, ]

Q2: What synthetic strategy is employed in the papers to obtain these compounds?

A2: The researchers utilized a homologation approach starting from Oxetane-3-one. This involves a series of reactions to effectively insert a single carbon unit, transforming the ketone group into an aldehyde or ester functionality. [, ] This method offers a practical route to access these important building blocks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.